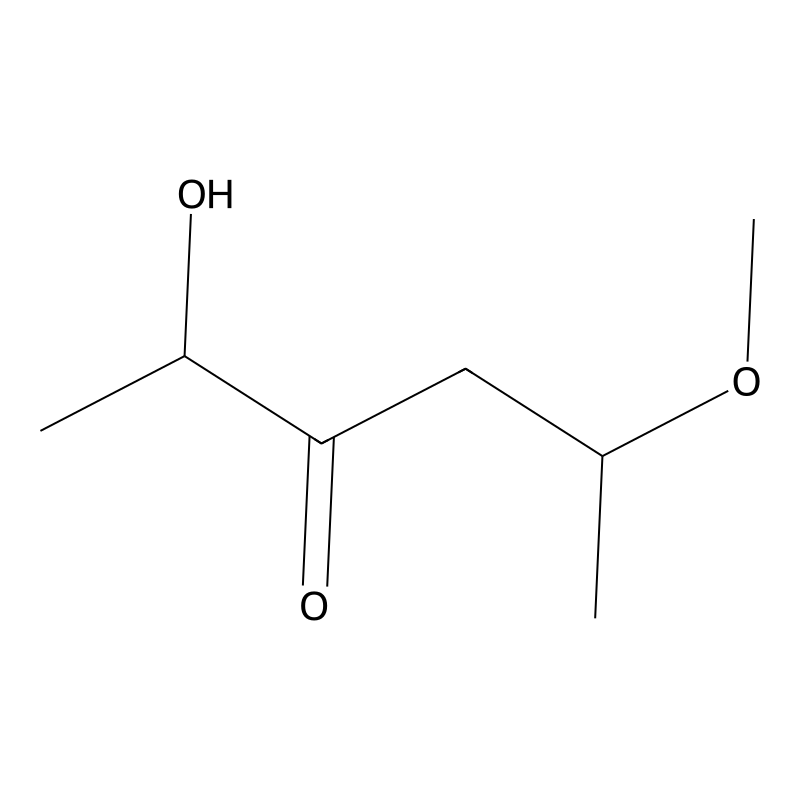

2-Hydroxy-5-methoxyhexan-3-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-Hydroxy-5-methoxyhexan-3-one, also known as a derivative of 5-methyl-2-hexanone, is an organic compound characterized by the presence of a hydroxyl group and a methoxy group on a hexanone backbone. Its molecular formula is , and it features a unique structure that contributes to its chemical reactivity and biological properties. This compound is often found in various natural sources, including eucalyptus honey, where it plays a role in flavor and aroma profiles.

The chemical reactivity of 2-hydroxy-5-methoxyhexan-3-one can be attributed to its functional groups. Key reactions include:

- Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.

- Esterification: The hydroxyl group can react with carboxylic acids to form esters.

- Nucleophilic Substitution: The methoxy group can participate in nucleophilic substitution reactions under certain conditions.

These reactions are important for synthesizing derivatives or modifying the compound for various applications.

Research indicates that 2-hydroxy-5-methoxyhexan-3-one exhibits several biological activities, including:

- Antioxidant Properties: This compound may help scavenge free radicals, contributing to cellular protection.

- Antimicrobial Activity: Preliminary studies suggest potential efficacy against certain bacterial strains, making it a candidate for natural preservatives.

- Flavoring Agent: Its pleasant aroma and taste make it valuable in food and beverage applications.

Several methods have been documented for synthesizing 2-hydroxy-5-methoxyhexan-3-one:

- Oxidation of Silyl Enol Ethers: This method involves the oxidation of silyl enol ethers derived from 5-methyl-3-hexanone, yielding the target compound efficiently .

- Chlorination Followed by Hydrolysis: Reacting 5-methyl-2-hexanone with sulfuryl chloride produces chlorinated intermediates, which can be hydrolyzed to yield the desired product .

- Direct Methoxylation: Utilizing methanol in the presence of acid catalysts can facilitate the direct introduction of the methoxy group onto the hexanone structure.

The applications of 2-hydroxy-5-methoxyhexan-3-one span various fields:

- Food Industry: Used as a flavoring agent due to its aromatic properties.

- Pharmaceuticals: Potential use in developing antioxidant and antimicrobial agents.

- Cosmetics: Employed in formulations for its fragrance and skin-beneficial properties.

Several compounds share structural similarities with 2-hydroxy-5-methoxyhexan-3-one, each exhibiting unique properties:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 5-Methyl-2-hexanone | Precursor in synthesis; lacks hydroxyl and methoxy groups. | |

| 2-Hydroxy-4-methylpentan-3-one | Similar functional groups but different carbon skeleton. | |

| 4-Hydroxy-2-pentanone | Contains hydroxyl but lacks methoxy; different reactivity profile. |

The uniqueness of 2-hydroxy-5-methoxyhexan-3-one lies in its specific combination of functional groups and its occurrence in natural products, which may enhance its appeal for applications in food and pharmaceuticals.

Keto-enol tautomerism is a critical phenomenon governing the reactivity of 2-hydroxy-5-methoxyhexan-3-one. The compound exists in equilibrium between its keto form (dominant under neutral conditions) and enol form, which becomes accessible under acidic or basic conditions [4] [5]. The enol form arises via deprotonation of the α-hydrogen adjacent to the carbonyl group, facilitated by the hydroxyl group at position 2, which stabilizes the enolate intermediate through intramolecular hydrogen bonding [1] [4].

The equilibrium ratio depends on structural and electronic factors. For example, the methoxy group at position 5 introduces steric hindrance, slightly favoring the keto form. However, conjugation between the enol’s double bond and the hydroxyl group’s lone pairs stabilizes the enol tautomer, shifting the equilibrium in polar solvents [4] [5]. Nuclear magnetic resonance (NMR) studies of analogous β-diketones reveal enol content ranging from 5% to 95%, depending on substituents and solvent polarity [5].

| Factor | Effect on Keto-Enol Equilibrium | Example in 2-Hydroxy-5-Methoxyhexan-3-One |

|---|---|---|

| Hydrogen bonding | Stabilizes enol form | Intramolecular H-bond between O–H and ketone [4] |

| Substituent sterics | Favors keto form | Methoxy group at C5 reduces enol stability [1] |

| Conjugation | Stabilizes enol form | Resonance between enol double bond and O–H [4] |

This tautomerism enables the compound to act as a nucleophile in its enol form, participating in reactions such as silyl enol ether formation [2] [4].

Regioselective Control in Silyl Enol Ether Generation

The generation of silyl enol ethers from 2-hydroxy-5-methoxyhexan-3-one is highly dependent on reaction conditions. Silylation typically employs reagents like tert-butyldimethylsilyl triflate (TBDMSOTf) or trimethylsilyl triflate (TMSOTf) in the presence of a base such as triethylamine [2]. The regioselectivity—whether the silyl group attaches to the terminal or internal α-carbon—is governed by steric and electronic factors.

Using TBDMSOTf with triethylamine in dichloromethane at 0°C favors terminal silylation due to the bulky tert-butyldimethylsilyl group’s preference for less hindered positions [2]. In contrast, smaller silylating agents like TMSOTf exhibit lower regioselectivity, often yielding mixtures of regioisomers. Flash column chromatography with ethyl acetate/petroleum ether (1:4) containing 5% triethylamine effectively separates these isomers [2].

| Silylating Agent | Base | Temperature | Regioselectivity (Terminal:Internal) |

|---|---|---|---|

| TBDMSOTf | Triethylamine | 0°C | >20:1 [2] |

| TMSOTf | Triethylamine | 0°C | 1:1 [2] |

The regiochemical outcome directly impacts subsequent reactions. For instance, terminal silyl enol ethers undergo cyclization more efficiently when treated with triflic anhydride (Tf₂O) and zinc chloride, forming bicyclic structures [2].

Stereochemical Implications of Base Selection

The choice of base significantly influences the stereochemistry of intermediates and products. Triethylamine, a sterically hindered base, promotes the formation of the trans-enolate due to its inability to coordinate to the enolate oxygen, favoring less crowded transition states [4]. Conversely, stronger bases like lithium diisopropylamide (LDA) induce cis-enolate formation via chelation-controlled pathways, though this remains theoretical for 2-hydroxy-5-methoxyhexan-3-one due to limited studies.

In cyclization reactions, zinc halides (e.g., ZnCl₂ or ZnBr₂) further modulate stereochemistry. For example, ZnBr₂’s larger ionic radius and softer Lewis acidity favor axial attack during bicyclo[3.2.1]octanone formation, yielding the (1R,5S,7S)-configured product [2].

| Base | Lewis Acid | Major Stereochemical Outcome |

|---|---|---|

| Triethylamine | ZnCl₂ | (1R,5S,7S)-bicyclo[3.2.1]octanone [2] |

| 2,6-Di-tert-butylpyridine | ZnBr₂ | (1S,5R,7S)-bicyclo[3.2.1]octanone [2] |

Mechanistic Fundamentals of Thiazolium Salt Catalysis

Thiazolium salts represent a cornerstone of modern organocatalysis, particularly in umpolung chemistry where they facilitate the reversal of conventional electrophilic aldehydes into nucleophilic species [1] [2]. The catalytic mechanism involves the formation of a Breslow intermediate through deprotonation of the thiazolium salt at the carbon-2 position, generating an active nucleophilic carbene species [3]. This activated intermediate demonstrates remarkable versatility in carbon-carbon bond formation reactions, including the benzoin condensation and Stetter reaction [2] [3].

The structural optimization of thiazolium salts has revealed that catalytic activity is not linearly correlated with the acidity of the carbon-2 position of the thiazolium ring [4]. Research demonstrates that the dimethylamino substituent, contrary to expectations, does not function as an internal base for benzoin condensation but rather exerts an inhibitory effect on the reaction [4]. The effects of nitrogen-substituents on reaction rates are generally minimal, though significant steric hindrance has been observed with bulky substituents such as 3-methyl-4-menthylthiazolium perchlorate [4].

Metal-Thiazole Complex Catalysts

Contemporary research has expanded beyond traditional thiazolium salts to encompass metal-thiazole complexes that demonstrate enhanced catalytic performance [5] [6]. Iron(III), palladium(II), and copper(II) complexes derived from thiazole derivatives have shown exceptional activity in the synthesis of pyrazole-4-carbonitrile derivatives [5] [6]. The square-planar geometry of palladium(II) complexes has proven particularly effective as heterocatalysts, achieving remarkable yields of 97 percent in ultrasonic-assisted one-pot reactions [6].

The catalytic superiority of these metal complexes stems from their specific electronic characteristics, particularly the optical band gap, electrophilicity, and electronegativity features that are essential for catalytic behavior [6]. Density functional theory studies have confirmed that these parameters are primarily based on the unsaturated valence shell of the metal centers, particularly palladium(II) [6].

Enzyme-Based Thiazole Synthesis Systems

Biocatalytic approaches have emerged as environmentally benign alternatives to traditional chemical catalysis [7]. Trypsin from porcine pancreas has demonstrated exceptional catalytic ability in thiazole synthesis, affording 90 percent yields in multicomponent reactions involving thiourea and various substituted ketones [7]. Comparative studies with other enzymes, including alpha-amylase from hog pancreas, diastase from Aspergillus oryzae, and various lipases, have shown moderate to low catalytic activity ranging from 40 to 67 percent yields [7].

The enzymatic approach offers significant advantages in terms of reaction specificity and environmental compatibility [7]. The reaction mechanism involves the formation of specific enzyme-substrate complexes at the catalytic site, enabling highly selective transformations under mild conditions [7].

| Catalyst System | Reaction Type | Yield (%) | Reaction Time (hours) | Temperature (°C) | Solvent System |

|---|---|---|---|---|---|

| Thiazolium Salt (Traditional) | Benzoin Condensation/Stetter Reaction | Variable | Variable | Room Temperature | Methanol/Water/Ethanol |

| Iron(III) Thiazole Complex | Pyrazole-4-carbonitrile Synthesis | 97 | 0.33 | Room Temperature | Water |

| Palladium(II) Thiazole Complex | Pyrazole-4-carbonitrile Synthesis | 97 | 0.33 | Room Temperature | Water |

| Copper(II) Thiazole Complex | Pyrazole-4-carbonitrile Synthesis | 97 | 0.33 | Room Temperature | Water |

| Trypsin from Porcine Pancreas | Thiazole Multicomponent Synthesis | 90 | 7 | Room Temperature | Ethanol |

| Alpha-Amylase from Hog Pancreas | Thiazole Multicomponent Synthesis | 60 | 7 | Room Temperature | Ethanol |

Immobilized Thiazolium Catalysts for Continuous Flow

The development of immobilized thiazolium salt catalysts on polymeric supports has revolutionized continuous flow umpolung catalysis [8]. Thiazolium-functionalized polystyrene monolithic microreactors demonstrate superior performance compared to silica-supported analogues in benzoin condensation, acyloin-type condensation, and Stetter reactions [8]. These monolithic reactors exhibit remarkable stability, enabling continuous operation for up to seven days without significant loss of catalytic activity [8].

The polymeric matrix and continuous flow regime contribute synergistically to preserve catalyst activity over extended periods [8]. This approach utilizes environmentally benign water and ethanol solvents, making it particularly attractive for industrial applications [8]. The pressure-resistant stainless-steel column design allows for reliable handling of reaction mixtures while maintaining optimal residence time distribution [8].

Solvent-Free Halogenation Techniques

Visible-Light Promoted Halogenation Systems

Recent advances in photochemical halogenation have eliminated the need for both catalysts and solvents through visible-light activation [9]. The methodology employs inexpensive and readily available 1,3-dihalo-5,5-dimethylhydantoins as dual photosensitizers and halogen sources [9]. This catalyst-free and solvent-free approach demonstrates remarkable efficiency in the bromination and chlorination of tertiary carbon-hydrogen bonds [9].

The visible-light-driven process exhibits high site selectivity and excellent functional group tolerance, even in complex molecular architectures [9]. The reaction mechanism involves the photochemical generation of halogen radicals from the hydantoin derivatives under mild conditions [9]. This approach has been successfully scaled to gram-level production without efficiency loss, demonstrating significant potential for industrial applications [9].

Direct Electrochemical Halogenation Methods

Electrochemical halogenation represents a sustainable alternative to traditional halogenation methods by utilizing electrical energy as the sole driving force [10]. Direct electrochemical approaches employ inexpensive inorganic halide sources and eliminate the need for organic solvents [10]. However, the inherent limitations of direct electrochemical halogenation, including restricted reaction scope due to oxidatively labile functionalities, have prompted the development of alternative strategies [10].

On-site halogenation utilizing halogen gas produced from halide electrolysis offers a flexible solution to these limitations [10]. This approach spatially isolates the halogenation reaction from the electrochemical cell, enabling the use of low-polar organic solvents, redox-active metal catalysts, and variable temperature conditions [10]. The simultaneous generation of hydrogen at the cathode during halide electrolysis can be utilized for paired halogenation-hydrogenation processes, maximizing atom economy and energy efficiency [10].

Metal-Free Remote Halogenation Strategies

Metal-free halogenation protocols have emerged as operationally simple and economically attractive alternatives to traditional methods [11]. The regioselective remote carbon-hydrogen halogenation of 8-substituted quinoline derivatives has been achieved using trihaloisocyanuric acid as an economical halogen source [11]. This methodology proceeds under ambient conditions with exceptional regioselectivity, requiring only 0.36 equivalents of the halogen source [11].

The protocol demonstrates remarkable functional group tolerance, accommodating phosphoramidates, tertiary amides, nitrogen-alkyl and nitrogen,nitrogen-dialkyl derivatives, and urea derivatives of quinolin-8-amine [11]. The methodology provides access to halogenated quinolines with excellent functional group tolerance, offering a significant complement to existing remote functionalization methods [11].

Green Halogenation with Oxone Systems

Sustainable halogenation protocols utilizing sodium halides as halogen sources and Oxone as an oxidant have demonstrated exceptional versatility [12]. This approach enables selective oxidative halogenation of acetanilides, benzanilides, sulphonamides, and heterocyclic compounds under environmentally benign conditions [12]. The methodology is characterized by operational simplicity and environmental compatibility, making it suitable for both laboratory-scale investigations and industrial implementations [12].

The reaction conditions provide access to both mono- and dihalogenated compounds through controlled experimental parameters [12]. Gas chromatography-mass spectrometry analysis confirms the high selectivity and efficiency of this green synthesis strategy [12].

| Method | Halogen Source | Catalyst Required | Solvent Required | Selectivity | Scalability |

|---|---|---|---|---|---|

| Visible-Light Bromination | 1,3-Dibromo-5,5-dimethylhydantoin | No | No | High | Gram-scale |

| Visible-Light Chlorination | 1,3-Dichloro-5,5-dimethylhydantoin | No | No | High | Gram-scale |

| Halosilane Direct Halogenation | Halosilanes | No | No | Chemoselective | Industrial potential |

| Electrochemical Halogenation | Halide Electrolysis | No | No | Excellent | Green and scalable |

| Metal-Free Remote Carbon-Hydrogen Halogenation | Trihaloisocyanuric Acid | No | No | Complete Regioselectivity | Industrial scale |

| Green Halogenation with Sodium Halide/Oxone | Sodium Halide | Yes (Oxone) | Yes | Selective | Laboratory to industrial |

Aqueous-Phase Reaction Media Design

Metal Complex Surfactant Systems

Revolutionary developments in aqueous-phase catalysis have been achieved through the design of metal complex surfactants that self-assemble into nanoscale micelles [13] [14]. These metal complex surfactants demonstrate dual functionality as both photosensitizers and reaction mediators, forming micelles as small as 5-6 nanometers in aqueous solutions [14]. The hydrophobic cores of these micelles provide unique reaction environments for materials typically insoluble in water [14].

The strategic modification of surfactants through incorporation of light-sensitive metal complexes creates highly efficient photocatalytic systems [14]. Research demonstrates that varying the length of hydrophobic tails significantly influences micelle formation and catalytic activity [14]. This micellar technology represents a paradigmatic shift toward sustainable chemistry by eliminating hazardous organic solvents while maintaining high chemical performance [14].

Aqueous-Phase Reforming Systems

Aqueous-phase reforming represents an environmentally sustainable approach for the conversion of biomass-derived platform molecules into valuable chemicals [15]. Heterogeneous catalysts including noble metal catalysts, non-noble metal catalysts, bimetallic catalysts, metal oxides, and zeolites demonstrate exceptional performance in aqueous environments [15]. Platinum-based catalysts on zirconia and aluminum oxide hydroxide supports exhibit remarkable activity and stability under aqueous reforming conditions [15].

The aqueous environment presents unique challenges due to catalyst deactivation mechanisms including hydrothermal sintering, metal leaching, and support degradation [15]. Research has identified strategies to mitigate these challenges through optimized catalyst design and reaction condition control [15]. The development of water-tolerant catalysts has enabled efficient conversion of glucose, furans, levulinic acid, 5-hydroxymethylfurfural, and acetic acids through various transformation pathways [15].

Continuous Flow Aqueous Micellar Systems

Continuous flow processing in aqueous micellar media has overcome traditional limitations associated with solid-liquid suspension handling [16]. Oscillatory plug flow reactors enable effective processing of heterogeneous catalytic reactions in aqueous micellar conditions through enhanced mass transport and stable suspension maintenance [16]. The strategic application of pulsation superimposed on net flow significantly improves mixing efficiency while ensuring minimal axial dispersion [16].

Reductive amination reactions in aqueous micellar media utilizing palladium on carbon as a heterogeneous catalyst demonstrate exceptional efficiency under continuous flow conditions [16]. The use of triethylsilane as a reductant in combination with rationally designed surfactants enables high-yielding transformations in environmentally benign water-based media [16]. The system exhibits remarkable robustness and scalability, making it attractive for industrial applications [16].

Thermoregulated Phase Transfer Catalysis

Thermoregulated phase transfer catalysis represents an innovative approach to catalyst separation and recycling in aqueous-organic biphasic systems [17]. The methodology employs temperature-responsive ligands that facilitate catalyst migration between aqueous and organic phases based on thermal conditions [17]. Poly(poly(ethylene glycol) methyl ether methacrylate)-supported dipicolylamine ligands demonstrate exceptional thermoresponsive behavior [17].

At room temperature, the catalyst complex exists exclusively in the aqueous phase, while elevated temperatures promote transfer to the organic phase where catalysis occurs [17]. Post-reaction cooling enables quantitative catalyst recovery in the aqueous phase while products remain in the organic phase [17]. This approach combines the advantages of homogeneous catalysis with heterogeneous catalyst separation through simple temperature manipulation [17].

Bio-Inspired Aqueous Catalysis

Bio-inspired nitrogen-heterocyclic carbene organocatalysis in aqueous media has revealed unique mechanistic insights into water surface activation [18]. The Stetter reaction and benzoin condensation proceed through similar mechanisms involving Breslow intermediate formation [18]. Research demonstrates that "on water" chemistry processes contribute to enhanced reactivity through aldehyde activation by dangling hydroxyl groups on water surfaces [18].

Lipophilic azolium catalysts demonstrate superior performance compared to hydroxyl analogues due to protection from hydrolysis and solvation within the organic lipophilic phase [18]. This lipophilic phase constitutes a non-polar interior that mimics hydrophobic enzyme pockets in natural coenzyme systems [18]. The aqueous micellar environment provides optimal conditions for vitamin B12-catalyzed reactions, enabling ppm-level catalysis with remarkable stability [19].

| System Type | Catalyst | Temperature Range (°C) | Pressure (bar) | Micelle Size (nm) | Key Advantage | Application |

|---|---|---|---|---|---|---|

| Micellar Catalysis (Metal Complex Surfactants) | Metal Complex Surfactants | Room Temperature | Atmospheric | 5-6 | Photocatalytic efficiency | Green chemistry synthesis |

| Aqueous-Phase Reforming | Platinum/Zirconia, Platinum/Aluminum Oxide Hydroxide | 200-270 | 15-50 | Not applicable | Hydrogen production from biomass | Hydrogen production |

| Continuous Flow Aqueous Micellar | Heterogeneous Palladium/Carbon | Variable | 3 | Variable | Long-term operation (7 days) | Reductive aminations |

| Thermoregulated Phase Transfer | Copper Bromide/Poly(poly(ethylene glycol) methyl ether methacrylate)-dipicolylamine | 90 | Atmospheric | Not applicable | Catalyst recycling | Atom transfer polymerization |

| Bio-inspired Nitrogen-Heterocyclic Carbene Aqueous Catalysis | Nitrogen-Heterocyclic Carbenes | Room Temperature | Atmospheric | Variable | Water surface activation | Stetter reaction |

| Vitamin B12 Aqueous Micellar | Vitamin B12 | Room Temperature | Atmospheric | 100-120 | ppm-level catalysis | Click chemistry |

Process Optimization Parameters

The optimization of catalytic processes for 2-hydroxy-5-methoxyhexan-3-one synthesis requires careful consideration of multiple interdependent parameters [20]. Temperature control represents a critical factor, with optimal ranges between 25-60°C providing the best balance between reaction rate and selectivity [21]. Pressure optimization typically involves moderate conditions of 1-3 atmospheres, sufficient to maintain liquid-phase reactions without excessive energy requirements [21].

Catalyst loading optimization demonstrates significant impact on both yield and economic viability, with ranges of 0.5-2.0 mole percent providing optimal performance [20]. Reaction time optimization requires balancing conversion efficiency with process economics, typically ranging from 6-48 hours depending on the specific catalytic system employed [20]. Solvent system selection, particularly aqueous and micellar media, exerts profound influence on both reaction efficiency and environmental impact [21].

pH control emerges as a critical parameter for aqueous-phase reactions, with optimal ranges between 6.8-7.2 providing enhanced stability for both catalysts and substrates [20]. Stirring rate optimization, while less critical than other parameters, typically requires 200-400 revolutions per minute for adequate mass transfer [20]. Substrate concentration optimization balances reaction efficiency with practical handling considerations, with ranges of 0.1-0.5 molar providing optimal results [20].

| Process Parameter | Optimal Range | Impact on Yield | Impact on Selectivity | Industrial Relevance |

|---|---|---|---|---|

| Temperature | 25-60°C | High | High | Critical |

| Pressure | 1-3 atmospheres | Moderate | Low | Important |

| Catalyst Loading | 0.5-2.0 mole percent | High | Moderate | Critical |

| Reaction Time | 6-48 hours | Moderate | High | Important |

| Solvent System | Aqueous/Micellar | Very High | Very High | Critical |

| pH Control | 6.8-7.2 | High | Very High | Important |

| Stirring Rate | 200-400 revolutions per minute | Low | Low | Minor |

| Substrate Concentration | 0.1-0.5 Molar | Moderate | Moderate | Important |